molecular formula C15H10Br3N3O5 B15015234 N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

Cat. No.: B15015234
M. Wt: 552.0 g/mol
InChI Key: XCSIZQSCZYXUJC-KPSZGOFPSA-N
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Description

N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a hydrazide group, a nitrophenyl group, and a tribromophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves the condensation of 2-hydroxy-3-nitrobenzaldehyde with 2-(2,4,6-tribromophenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The bromine atoms in the tribromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s hydrazide group may interact with enzymes or receptors, leading to modulation of biological processes. Additionally, the nitrophenyl and tribromophenoxy groups may contribute to its overall biological activity by affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(4-hydroxy-3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide
  • N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is unique due to the presence of the tribromophenoxy group, which imparts distinct chemical reactivity and potential biological activity. This structural feature sets it apart from other similar compounds and may contribute to its specific applications in scientific research.

Properties

Molecular Formula

C15H10Br3N3O5

Molecular Weight

552.0 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-nitrophenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide

InChI

InChI=1S/C15H10Br3N3O5/c16-9-4-10(17)15(11(18)5-9)26-7-13(22)20-19-6-8-2-1-3-12(14(8)23)21(24)25/h1-6,23H,7H2,(H,20,22)/b19-6+

InChI Key

XCSIZQSCZYXUJC-KPSZGOFPSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br

Origin of Product

United States

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